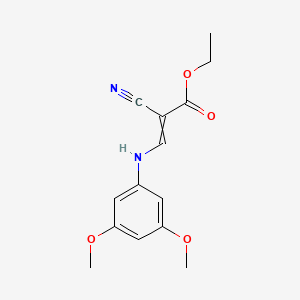![molecular formula C9H14ClNO4 B1374939 Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate CAS No. 1009368-28-8](/img/structure/B1374939.png)
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is a chemical compound with the CAS Number: 1009368-28-8 . It has a molecular weight of 235.67 .
Molecular Structure Analysis
The molecular formula of Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate is C9H14ClNO4 . The average mass is 235.665 Da and the monoisotopic mass is 235.061142 Da .Scientific Research Applications
Synthesis and Structural Modifications
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate and its derivatives are often used in the synthesis of novel compounds. Meyers et al. (2009) discuss efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound useful for selective derivation on azetidine and cyclobutane rings (Meyers et al., 2009). Additionally, Vorona et al. (2007) describe the structural modification of tert-butyl ester of 7α-chloro-2-(N,N-dimethylaminomethylene)-3-methyl-1,1-dioxoceph-3-em-4-carboxylic acid, highlighting its use in generating diverse chemical structures (Vorona et al., 2007).
Use in Peptide and Protein Research
In peptide and protein research, azetidine-2-carboxylic acid (Aze) analogs, closely related to Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate, have been synthesized for various applications. Sajjadi and Lubell (2008) synthesized Aze analogs to study the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
In Medicinal Chemistry and Drug Discovery
Protected 3-haloazetidines, closely related to Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate, are important building blocks in medicinal chemistry. Ji, Wojtas, and Lopchuk (2018) demonstrated their use in preparing high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Applications in Organic Synthesis
This compound is also significant in the field of organic synthesis. For instance, Padwa, Brodney, and Lynch (2003) explored its role in the Diels‐Alder reaction of a 2‐Amido Substituted Furan (Padwa, Brodney, & Lynch, 2003).
Novel Ligand Synthesis
In the synthesis of novel ligands, such as for nicotinic receptors, tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate derivatives have been utilized. Karimi and Långström (2002) synthesized a novel ligand using a related compound for this purpose (Karimi & Långström, 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-carbonochloridoyloxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO4/c1-9(2,3)15-8(13)11-4-6(5-11)14-7(10)12/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFUNKVMRLFUJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate | |
CAS RN |
1009368-28-8 | |
| Record name | tert-butyl 3-[(chlorocarbonyl)oxy]azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1374859.png)
![4-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374861.png)
![4-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374863.png)
![4-[(4-Benzyl-2-bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374864.png)
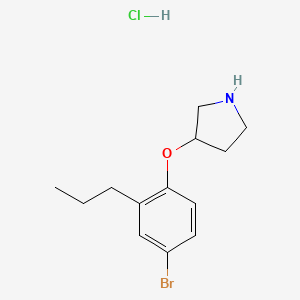
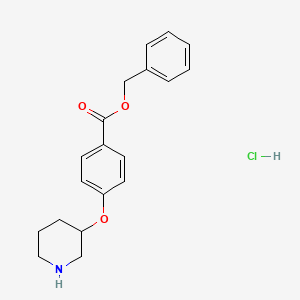

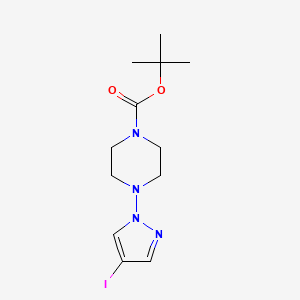
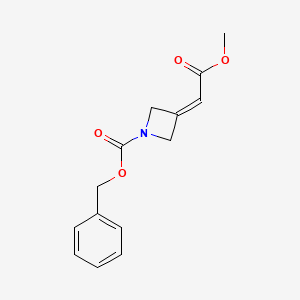
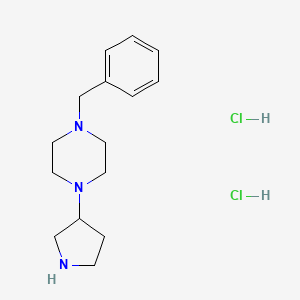
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)
![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)
